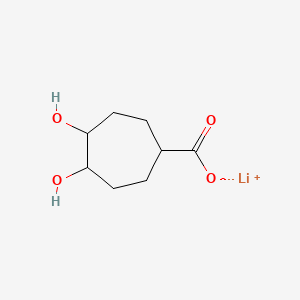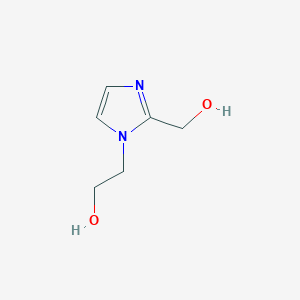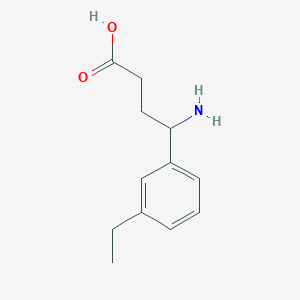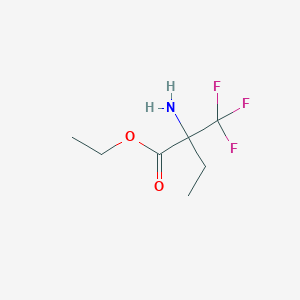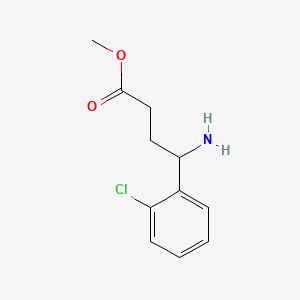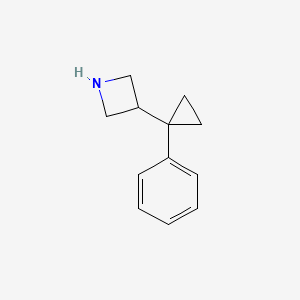
3-(1-Phenylcyclopropyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Phenylcyclopropyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring fused to a cyclopropyl group with a phenyl substituent. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Phenylcyclopropyl)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-phenylcyclopropylamine with suitable azetidine precursors under acidic or basic conditions to facilitate ring closure.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic agents and controlled reaction environments to minimize by-products and enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1-Phenylcyclopropyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially under the influence of strong nucleophiles like sodium hydride or organolithium reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide
Propriétés
Formule moléculaire |
C12H15N |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
3-(1-phenylcyclopropyl)azetidine |
InChI |
InChI=1S/C12H15N/c1-2-4-10(5-3-1)12(6-7-12)11-8-13-9-11/h1-5,11,13H,6-9H2 |
Clé InChI |
QUSDAKDOTOKGGU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2CNC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


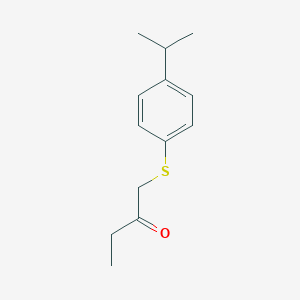

![6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13569049.png)
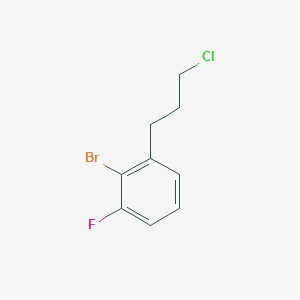
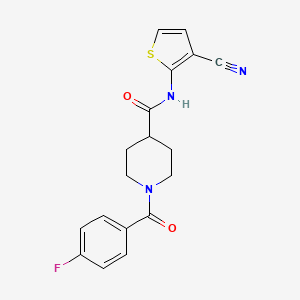
![N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13569072.png)
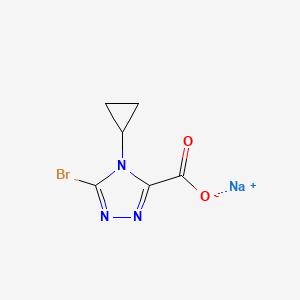
![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol](/img/structure/B13569081.png)
